2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine

Catalog No.
S616514
CAS No.
161118-67-8
M.F
C16H33N4P
M. Wt
312.43 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)...

CAS Number

161118-67-8

Product Name

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine

IUPAC Name

tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane

Molecular Formula

C16H33N4P

Molecular Weight

312.43 g/mol

InChI

InChI=1S/C16H33N4P/c1-16(2,3)17-21(18-10-4-5-11-18,19-12-6-7-13-19)20-14-8-9-15-20/h4-15H2,1-3H3

InChI Key

PVNUIRUAPVSSOK-UHFFFAOYSA-N

SMILES

CC(C)(C)N=P(N1CCCC1)(N2CCCC2)N3CCCC3

Synonyms

boron tetraphenylporphyrin, BTPP

Canonical SMILES

CC(C)(C)N=P(N1CCCC1)(N2CCCC2)N3CCCC3

There is scarce information regarding the origin and significance of this specific compound in scientific research. We can find references to the compound on chemical supplier websites, but no details on its discovery or research applications [].


Molecular Structure Analysis

The name provides some insight into the molecule's structure. It contains the following key functional groups:

  • 2-Methylpropane backbone: This is a three-carbon chain with a methyl group attached to the second carbon.
  • Tri(pyrrolidin-1-yl)phosphoranylidene: This is a more complex group containing a central phosphorus atom bonded to a =N-CH=CH2-CH2-CH2-N= group (derived from three pyrrolidine rings) and a double bond to a nitrogen atom.

This structure suggests the molecule might be a type of organic phosphane, potentially with interesting properties due to the combination of the phosphoranylidene group and the pyrrolidine rings.


Chemical Reactions Analysis

  • Synthesis: The synthesis pathway for this compound remains unknown without specific research articles.
  • Decomposition: Organic phosphanes can decompose upon heating or exposure to strong acids/bases, likely leading to the breakdown of the phosphoranylidene group and pyrrolidine rings.
  • Other reactions: Phosphanes can participate in various reactions depending on the attached groups. Without more information, it's difficult to predict specific reactions for this molecule.

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

(tert-Butylimino)tris(pyrrolidino)phosphorane

Dates

Modify: 2023-08-15

Explore Compound Types